Cas no 475625-07-1 (Ethyl 3,5-dichloro-2-methoxybenzoate)

Ethyl 3,5-dichloro-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3,5-dichloro-2-methoxybenzoate
- Ethyl 3,5-dichloro-2-methoxybenzoate
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- インチ: 1S/C10H10Cl2O3/c1-3-15-10(13)7-4-6(11)5-8(12)9(7)14-2/h4-5H,3H2,1-2H3
- InChIKey: WKBJWVCZGBVZKM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C(=O)OCC)=C1OC)Cl
計算された属性
- せいみつぶんしりょう: 248.0006996 g/mol
- どういたいしつりょう: 248.0006996 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 35.5
- ぶんしりょう: 249.09
Ethyl 3,5-dichloro-2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019098383-25g |
Ethyl 3,5-dichloro-2-methoxybenzoate |
475625-07-1 | 95% | 25g |
$2050.20 | 2023-09-01 | |
Alichem | A019098383-5g |
Ethyl 3,5-dichloro-2-methoxybenzoate |
475625-07-1 | 95% | 5g |
$868.32 | 2023-09-01 | |
Alichem | A019098383-10g |
Ethyl 3,5-dichloro-2-methoxybenzoate |
475625-07-1 | 95% | 10g |
$1230.12 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736472-1g |
Ethyl 3,5-dichloro-2-methoxybenzoate |
475625-07-1 | 98% | 1g |
¥3048.00 | 2024-05-12 |
Ethyl 3,5-dichloro-2-methoxybenzoate 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
Ethyl 3,5-dichloro-2-methoxybenzoateに関する追加情報
Ethyl 3,5-dichloro-2-methoxybenzoate (CAS No. 475625-07-1): A Comprehensive Overview in Modern Chemical Biology
Ethyl 3,5-dichloro-2-methoxybenzoate (CAS No. 475625-07-1) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its ester functional group and a benzene ring substituted with chloro and methoxy groups, exhibits a range of pharmacological and biochemical activities that make it a valuable candidate for further research and development.
The molecular structure of Ethyl 3,5-dichloro-2-methoxybenzoate consists of a benzene core with two chlorine atoms at the 3rd and 5th positions and a methoxy group at the 2nd position, linked to an ethyl ester moiety. This arrangement imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of multiple halogen atoms enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the potential applications of Ethyl 3,5-dichloro-2-methoxybenzoate in pharmaceutical research. Its structural features suggest that it may have applications in the development of novel drugs targeting various diseases. For instance, studies have indicated that compounds with similar structural motifs may exhibit anti-inflammatory, antimicrobial, and antioxidant properties. These findings have prompted researchers to investigate the biological activity of Ethyl 3,5-dichloro-2-methoxybenzoate more closely.
One of the most compelling aspects of Ethyl 3,5-dichloro-2-methoxybenzoate is its potential as a scaffold for drug discovery. The combination of chloro and methoxy substituents on the benzene ring creates multiple sites for chemical modification, allowing for the design of derivatives with enhanced potency and selectivity. This flexibility has made it an attractive candidate for medicinal chemists seeking to develop new therapeutic agents.
Recent research has also highlighted the role of Ethyl 3,5-dichloro-2-methoxybenzoate in chemical biology as a tool for studying enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into mechanisms of action for existing drugs and help identify new therapeutic opportunities. For example, studies have shown that derivatives of this compound may interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.
The synthesis of Ethyl 3,5-dichloro-2-methoxybenzoate is another area of active interest. Researchers have developed various synthetic routes to produce this compound efficiently and in high yield. These methods often involve multi-step organic transformations, including chlorination, methylation, and esterification reactions. The optimization of these synthetic pathways is crucial for ensuring the availability of this compound for further research and development.
In conclusion, Ethyl 3,5-dichloro-2-methoxybenzoate (CAS No. 475625-07-1) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structure and functional properties make it a valuable tool for studying biological processes and developing new drugs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.
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